4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide
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Overview
Description
4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridinone ring, a cyano group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide can be achieved through a series of chemical reactions. One common method involves the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent. This agent is used to synthesize cyanoacetamide benzoic acid and benzophenone derivatives through conventional heating and ultrasonication . The cyanoacetamide derivatives are then subjected to cyclization to produce N-substituted 2-pyridone derivatives .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using ultrasonication, which offers several advantages over conventional heating methods. Ultrasonication accelerates reactions by forming, growing, and implosively collapsing bubbles in liquids, creating hot spot regions that increase the local temperature within the reaction mixture . This method is cost-effective, environmentally friendly, and results in higher yields and purities compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure optimal yields and product purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-Carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone: This compound shares a similar pyridinone structure and is used in similar applications.
1-(4-Acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another compound with a similar core structure, used in organic synthesis and research.
Uniqueness
4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]-N-[(4-propoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-4-13-35-23-11-5-20(6-12-23)16-29-26(33)21-7-9-22(10-8-21)30-25(32)17-31-19(3)14-18(2)24(15-28)27(31)34/h5-12,14H,4,13,16-17H2,1-3H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXVJEXMJXMRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=CC(=C(C3=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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